molecular formula C29H26N2O3S B2543896 2-([1,1'-biphenyl]-4-yl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 955595-19-4

2-([1,1'-biphenyl]-4-yl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B2543896
CAS RN: 955595-19-4
M. Wt: 482.6
InChI Key: NJZNDDAIUWOUPH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a biphenyl group, an acetamide group, and a tetrahydroquinoline group with a phenylsulfonyl substituent . The presence of these groups suggests that the compound could have interesting chemical properties and reactivity.


Synthesis Analysis

While the exact synthesis of this compound isn’t available, it might involve reactions such as Friedel-Crafts alkylation or acylation, which are commonly used to introduce alkyl or acyl groups into aromatic rings . The formation of the tetrahydroquinoline ring could potentially involve a Povarov reaction or similar processes .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The biphenyl group could potentially exhibit rotation around the single bond connecting the two phenyl rings, resulting in various conformations . The tetrahydroquinoline group is a heterocyclic ring that includes a nitrogen atom .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the aromatic rings could participate in electrophilic aromatic substitution reactions . The amide group could undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, it’s likely to be a solid at room temperature, given its molecular complexity . Its solubility would depend on the solvent used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with biological targets such as enzymes or receptors. The presence of the amide group and the aromatic rings could allow for interactions such as hydrogen bonding or pi stacking .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many aromatic compounds are potentially hazardous and could be irritants or toxic . It’s always important to handle chemical compounds with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential uses. For example, it could be investigated for possible biological activity, given its structural complexity. Alternatively, it could be used as a starting point for the synthesis of other complex organic molecules .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O3S/c32-29(20-22-13-15-24(16-14-22)23-8-3-1-4-9-23)30-26-17-18-28-25(21-26)10-7-19-31(28)35(33,34)27-11-5-2-6-12-27/h1-6,8-9,11-18,21H,7,10,19-20H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZNDDAIUWOUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)N(C1)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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